Tetrakis(diethylamido)hafnium(IV)

Übersicht

Beschreibung

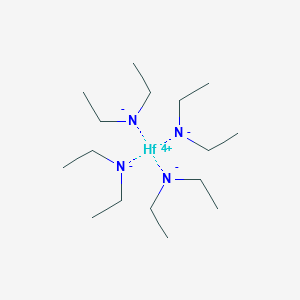

Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the linear formula [ (CH2CH3)2N]4Hf . It has a molecular weight of 467.01 .

Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamido)hafnium(IV) consists of a central hafnium atom (Hf) surrounded by four diethylamido ligands .Chemical Reactions Analysis

The adsorption and reaction of a similar compound, Tetrakis(dimethylamido)hafnium (TDMAH), on hydrogen terminated Si (100) were studied .Physical And Chemical Properties Analysis

Tetrakis(diethylamido)hafnium(IV) is a liquid with a boiling point of 130 °C/0.01 mmHg (lit.) and a density of 1.249 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Semiconductor Manufacturing

Tetrakis(diethylamino)hafnium is extensively used in semiconductor manufacturing as a precursor for atomic layer deposition (ALD). It facilitates the growth of high-quality hafnium oxide (HfO2) thin films, which are integral in advanced semiconductor devices due to their high dielectric constant and thermal stability . These films serve as gate dielectrics in transistors, enhancing device performance and allowing for further miniaturization of electronic components.

Nanotechnology

In the realm of nanotechnology, this compound is pivotal in the synthesis of nanoscale materials. It’s employed in the deposition of nanoparticles and the formation of nanometer-thick films, which are crucial for developing nanosized transistors, photodetectors, LEDs, and solar cells .

Photovoltaic Cells

The role of Tetrakis(diethylamino)hafnium in photovoltaic cells is emerging, particularly in the passivation of silicon surfaces. Ultrathin Hafnium Oxide layers deposited via ALD can enhance the photoelectrochemical properties and protective capabilities of silicon in solar cells, potentially leading to more efficient energy conversion .

Chemical Vapor Deposition (CVD)

This compound is also a precursor in CVD processes for producing various metal oxides. CVD is a critical technique for creating coatings and films with specific properties, which can be applied in sensors, optics, and protective coatings .

Catalysts

Though not traditionally recognized as a catalyst, the properties of Tetrakis(diethylamino)hafnium suggest potential catalytic applications. Its ability to form bonds and layers at the atomic level could be harnessed in catalysis for chemical reactions requiring precision and control at the nanoscale .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

Eigenschaften

IUPAC Name |

diethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSQFQVDXIOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19824-55-6 | |

| Record name | Hafnium, tetrakis(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(diethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

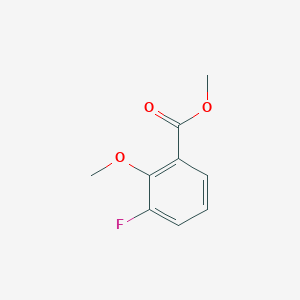

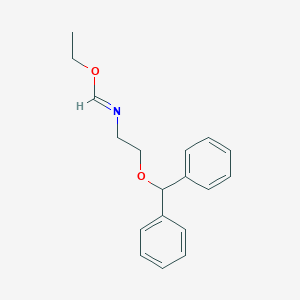

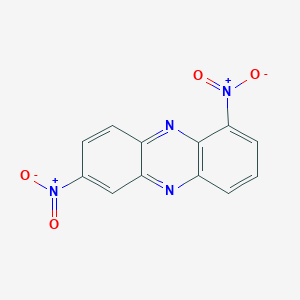

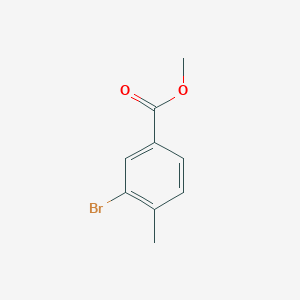

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

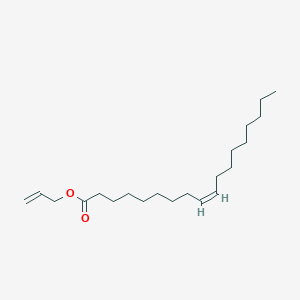

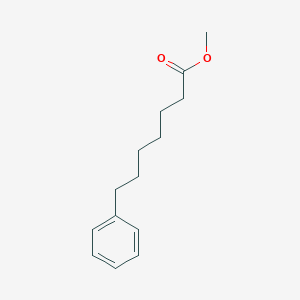

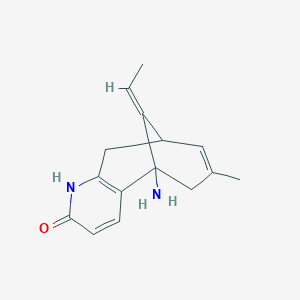

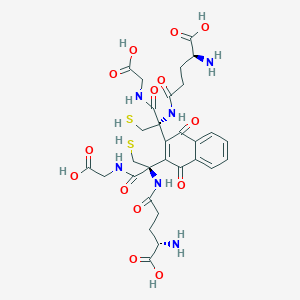

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)